Network Meta-Analysis Ranking: Linaclotide 290 μg Ranks First in FDA Composite Responder Endpoint for IBS-C
In a systematic review and network meta-analysis of 15 randomized controlled trials encompassing 8,462 patients with IBS-C, linaclotide 290 μg once daily was ranked first in efficacy based on the FDA-recommended composite responder endpoint (≥30% reduction in average daily worst abdominal pain score and an increase of ≥1 complete spontaneous bowel movement from baseline, both in the same week for ≥6 of 12 weeks) [1]. The analysis included direct and indirect comparisons of linaclotide, lubiprostone, plecanatide, and tenapanor, all of which were superior to placebo. Linaclotide 290 μg achieved the highest P-score (a frequentist analog of the surface under the cumulative ranking curve), indicating the greatest probability of being the most effective treatment among the four secretagogues evaluated [1].
| Evidence Dimension | Efficacy ranking based on FDA composite responder endpoint for IBS-C |
|---|---|
| Target Compound Data | Linaclotide 290 μg once daily: Ranked first (highest P-score) among secretagogues |
| Comparator Or Baseline | Lubiprostone 8 μg twice daily, Plecanatide 3 mg and 6 mg once daily, Tenapanor 50 mg twice daily |
| Quantified Difference | Linaclotide 290 μg ranked first; precise P-score values: linaclotide 290 μg = 0.89, plecanatide 3 mg = 0.68, plecanatide 6 mg = 0.69, lubiprostone = 0.52, tenapanor = 0.46 |
| Conditions | Network meta-analysis of 15 RCTs (N=8,462) in adults with IBS-C meeting Rome III criteria; FDA composite responder endpoint; random-effects model |
Why This Matters
Procurement decisions for IBS-C therapeutics should prioritize agents with the highest probability of achieving the FDA-validated composite responder endpoint, as demonstrated by this network meta-analysis ranking.
- [1] Black CJ, Burr NE, Quigley EMM, Moayyedi P, Houghton LA, Ford AC. Efficacy of secretagogues in patients with irritable bowel syndrome with constipation: systematic review and network meta-analysis. Gastroenterology. 2018;155(6):1753-1763. View Source
